molecular formula C17H10FNO2 B1239775 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile CAS No. 550997-55-2

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile

Cat. No. B1239775
M. Wt: 279.26 g/mol
InChI Key: NSSOSHDCWCMNDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile often involves multi-step reactions, including substitution and hydrolysis processes. For example, a related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was synthesized through a two-step process involving substitution and hydrolysis, achieving a total yield of 63.69% (Jianqing Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile often reveals interesting features such as planarity and the presence of intramolecular hydrogen bonds, which are crucial for their reactivity and properties. For instance, the structure of a related naphthalimide compound was determined using X-ray crystallography, showing a planar structure conducive to fluorescence applications (S. Mohri et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with metals, as seen in studies on derivatives of naphthalene and hydroxyphenylthio units. These interactions can significantly alter their fluorescence properties, making them of interest in sensor and material science research (B. R. Jali, J. Baruah, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as fluorescence, are notable. For example, naphth[1,2,3-cd]indol-6(2H)-one derivatives, related in structure, exhibit high fluorescence quantum yields, making them potential candidates for laser dyes in the 500–550 nm region (S. Arai et al., 1991).

Chemical Properties Analysis

The chemical properties, particularly the reactivity towards fluorinating agents, are critical for understanding the behavior of fluorine-containing aromatic compounds. Studies have shown that hydroxy-substituted organic molecules can undergo various transformations when reacted with different fluorinating reagents, indicating the versatility of such structures in chemical synthesis (M. Zupan et al., 1995).

Scientific Research Applications

Antibacterial Agents

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile and related compounds have been explored for their potential as antibacterial agents. For instance, naphthyridine derivatives have shown significant activity against various bacterial strains, indicating their potential in developing new antibacterial drugs (Egawa et al., 1984).

Chemical Transformations

The role of reagent structure on the transformations of hydroxy-substituted organic molecules, including those related to 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile, has been studied. Such research provides insights into the chemical behavior of these compounds under different conditions and can inform their applications in various chemical processes (Zupan et al., 1995).

Charge Transport Property

Investigations into the charge transport properties of naphthalene diimides, which can be structurally related to 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile, reveal the potential of these compounds in electronic applications. Variations in the substituted positions of functional groups on these compounds can significantly affect their charge transport behaviors, making them relevant in the field of organic electronics (Zhang et al., 2014).

Synthesis of Pharmacologically Active Compounds

Compounds structurally related to 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile have been synthesized and evaluated for various pharmacological activities. For example, derivatives of naphtho[2,1-b]furo[3,2-d]pyrimidines have shown antimicrobial, diuretic, and anti-inflammatory activities (Kumaraswamy et al., 2006).

Optical Properties

Research into the optical properties of related compounds, such as poly(thiophene)s, suggests potential applications in the field of luminescent materials. Substitutions similar to those in 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile can significantly influence the photophysical properties of these materials, offering potential applications in optoelectronics (Li et al., 2002).

Safety And Hazards

As with any chemical compound, handling “3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSOSHDCWCMNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70422018
Record name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile
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Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile

CAS RN

550997-55-2
Record name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile
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Record name ERB-196
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Record name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Synthesis routes and methods I

Procedure details

In a highly preferred process of this invention, 3-Bromo-7-methoxy-1-naphthonitrile (6) is coupled with 3-fluoro-4-methoxyphenylboronic acid, which is commercially available, under the well-known Suzuki condition using sodium bicarbonate and catalytic amount of dichloro-bis(triphenylphosphine) palladium (II) in a mixture of water and 1,2-dimethoxyethane to give 3-(3-fluoro-4-methoxyphenyl)-7-meythoxy-1-naphthonitrile (8); typically the yield is approximately 98% with about 95%+HPLC purity. Finally, in this highly preferred process 3-(3-fluoro-4-methoxyphenyl)-7-methoxy-1-naphthonitrile (8) is demethylated using boron tribromide at about 83° C. and recrystallized from a mixture of water and ethanol to give 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile (1), typically in about 73% yield with 99%+HPLC purity.
Name
3-(3-fluoro-4-methoxyphenyl)-7-methoxy-1-naphthonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by reacting 7-hydroxy-3-(3-fluoro-4-methoxyphenyl)-1-naphthonitrile (0.12 g, 0.41 mmol) with pyridinium HCl (3 g) according to method B to yield 0.085 g (74%) of a white solid: mp 265-269° C.; 1H NMR (DMSO-d6): δ 7.04-7.09 (1H, m), 7.26 (1H, dd, J=2.31 Hz, J=8.88 Hz), 7.36 (1H, d, J=2.19 Hz), 6.52 (1H, d, J=2.19 Hz), 6.52 (1H, dd, J=1.76 Hz, J=8.40 Hz), 6.71 (1H, dd, J=2.22 Hz, J=12.88 Hz), 8.01 (1H, d, J=8.97 Hz), 8.37 (1H, d, J=1.83 Hz), 8.45 (1H, d, J=1.41 Hz), 10.33 (2H, bs); MS (ESI) m/z278 (M−H)−.
Name
7-hydroxy-3-(3-fluoro-4-methoxyphenyl)-1-naphthonitrile
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
pyridinium HCl
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RE Mewshaw, RJ Edsall, C Yang… - Journal of medicinal …, 2005 - ACS Publications
The 2-phenylnaphthalene scaffold was explored as a simplified version of genistein in order to identify ER selective ligands. With the aid of docking studies, positions 1, 4, and 8 of the 2-…
Number of citations: 178 pubs.acs.org
T Tuccinardi, G Poli, M Dell'Agnello… - Journal of Enzyme …, 2015 - Taylor & Francis
In this paper, a receptor-based virtual screening study for the identification of estrogen receptor β (ERβ) ligands was developed. Starting from a commercial database of 400 000 …
Number of citations: 19 www.tandfonline.com
MH Rahman, B Sarkar, MS Islam… - Int J Eng Res …, 2020 - researchgate.net
Alzheimer's disease (AD) is one of the most disabling and burdensome health conditions worldwide and a leading neurodegenerative disease that results in severe dementia. …
Number of citations: 13 www.researchgate.net
Y Zhou, Y Hou, J Shen, Y Huang… - SARS-CoV-2, Cell …, 2020 - kg-hub.berkeleybop.io
IBV NONO 4841 23637410 IBV GSK3A 2931 23637410 IBV GSK3B 2932 23637410 IBV PABPC1 26986 23637410 IBV PABPC4 8761 23637410 IBV HNRNPA1 3178 23637410 IBV …
Number of citations: 6 kg-hub.berkeleybop.io
HW Ng, R Perkins, W Tong, H Hong - International journal of …, 2014 - mdpi.com
The estrogen receptors (ERs) are a group of versatile receptors. They regulate an enormity of processes starting in early life and continuing through sexual reproduction, development, …
Number of citations: 76 www.mdpi.com
C Bobach, S Tennstedt, K Palberg, A Denkert… - European Journal of …, 2015 - Elsevier
The androgen receptor is an important pharmaceutical target for a variety of diseases. This paper presents an in silico/in vitro screening procedure to identify new androgen receptor …
Number of citations: 16 www.sciencedirect.com
P Ascenzi, A Bocedi, M Marino - Molecular aspects of medicine, 2006 - Elsevier
17β-Estradiol (E2) controls many aspects of human physiology, including development, reproduction and homeostasis, through regulation of the transcriptional activity of its cognate …
Number of citations: 687 www.sciencedirect.com
T Polgár, GM Keser - Frontiers in Drug Design and Discovery, 2010 - books.google.com
Drug discovery and development is an expensive and timeconsuming process; taking from identification and validation of disease target through lead discovery and optimisation to …
Number of citations: 9 books.google.com
N Marchand-Geneste, J Devillers - 2009 - books.google.com
Endocrine disrupting chemicals (EDCs) are either natural or synthetic chemicals that directly or indirectly enhance (agonist effect) or inhibit (antagonist effect) the action of hormones …
Number of citations: 3 books.google.com
C Dalziel, B Turner - IDrugs: the investigational drugs …, 2006 - pubmed.ncbi.nlm.nih.gov
Interscience conference on antimicrobial agents and chemotherapy--46th annual meeting. Release of data for Dc-159a, and other agents. 27-30 September 2006, San Francisco, CA, …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov

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